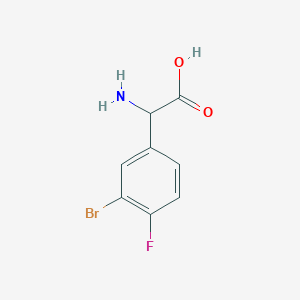

Amino(3-bromo-4-fluorophenyl)acetic acid

Description

Contextualization within Halogenated Aromatic Amino Acids

Halogenated aromatic amino acids represent a critical class of compounds, prized for their ability to modulate the biological and physical properties of molecules. mdpi.com The introduction of halogen atoms onto an aromatic ring can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. chemicalbook.com Phenylglycine, the parent structure of the compound , and its derivatives are recognized for their applications as components of antiplatelet agents, antibiotics, and bacteriostatic drugs. mdpi.com

The specific di-halogenation pattern of Amino(3-bromo-4-fluorophenyl)acetic acid, featuring both fluorine and bromine, offers a unique set of properties:

Fluorine: The 4-fluoro substituent is a common feature in medicinal chemistry. Due to the high electronegativity and small size of the fluorine atom, its inclusion can alter the acidity of nearby functional groups and block metabolic oxidation at that position, often enhancing the pharmacokinetic profile of a drug candidate.

Bromine: The 3-bromo substituent provides different characteristics. Bromine is larger and more polarizable than fluorine, making it capable of forming halogen bonds—a type of non-covalent interaction that can contribute to a molecule's binding affinity and selectivity for a protein target. chemicalbook.com However, the presence of an electron-withdrawing group like bromine on the phenyl ring can sometimes negatively impact reaction yields in certain synthetic transformations compared to unsubstituted analogues. mdpi.com

The combination of these two halogens on the same phenylglycine framework provides a building block with pre-engineered features, making it a valuable tool for chemists aiming to fine-tune molecular properties.

Structural Characteristics and Functional Group Analysis

The structure of Amino(3-bromo-4-fluorophenyl)acetic acid consists of a central phenyl ring substituted at the 1, 3, and 4 positions. An acetic acid group with an amino function on the alpha-carbon is attached to position 1 of the ring, creating a chiral center. The key functional groups are the carboxylic acid, the primary amine, and the aryl halides (bromide and fluoride). This trifecta of functionalities dictates the compound's reactivity and potential applications.

Below are the key structural and computed physicochemical properties of the molecule.

| Property | Value |

| CAS Number | 299164-16-2 chemicalbook.com |

| Molecular Formula | C₈H₇BrFNO₂ chemscene.com |

| Molecular Weight | 248.05 g/mol chemscene.com |

| SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Br)F chemscene.com |

| Topological Polar Surface Area (TPSA) | 63.32 Ų chemscene.com |

| Computed logP | 1.6726 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Overview of Current Research Trajectories and Potential as a Molecular Synthon

While specific, large-scale research programs focusing exclusively on Amino(3-bromo-4-fluorophenyl)acetic acid are not prominent in publicly available literature, its value lies in its potential as a specialized molecular building block, or synthon. The research trajectory for such compounds is typically defined by their incorporation into larger, more complex molecules for various applications, particularly in drug discovery.

The potential of this compound as a synthon is rooted in the reactivity of its functional groups:

Amino Acid Moiety: The carboxylic acid and amine groups allow for its direct incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. This enables the creation of peptides and peptidomimetics with a precisely placed, dihalogenated aromatic side chain.

Aromatic Ring: The halogenated phenyl ring serves as a versatile scaffold. The bromine atom, in particular, can be a site for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of a wide variety of other molecular fragments. This enables the generation of diverse chemical libraries for screening purposes.

Phenylglycine derivatives are actively being investigated in the design of novel therapeutics. For instance, various derivatives have been synthesized and evaluated as potential agents for treating diabetes by acting on targets like PPARγ, or as candidates for new anticonvulsant drugs. nih.govmdpi.com Amino(3-bromo-4-fluorophenyl)acetic acid fits squarely within this paradigm as a readily available starting material for the synthesis of new chemical entities in these and other therapeutic areas. Its pre-installed fluorine and bromine atoms offer a strategic advantage, allowing researchers to explore the effects of di-halogenation on biological activity without having to perform these sensitive halogenation steps on more complex downstream molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-bromo-4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZOSIXTARMDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Diverse Synthetic Routes for Amino(3-bromo-4-fluorophenyl)acetic Acid and its Precursors

The construction of the core structure of Amino(3-bromo-4-fluorophenyl)acetic acid can be approached through various synthetic pathways. These routes often involve the sequential introduction of substituents onto a simpler aromatic precursor, with the order of steps being crucial for achieving the desired substitution pattern.

Achieving the specific 3-bromo-4-fluoro substitution pattern on the phenyl ring is a primary challenge. The synthesis often begins with a monosubstituted benzene (B151609) derivative, followed by carefully controlled electrophilic aromatic substitution reactions.

One potential route starts with fluorobenzene. A Friedel-Crafts acylation with acetyl chloride, typically catalyzed by aluminum chloride, can yield 4-fluoroacetophenone. google.com Subsequent bromination is directed by the acetyl group to the meta position, yielding 3-bromo-4-fluoroacetophenone. google.com This ketone can then be converted to the desired acetic acid moiety. An alternative approach involves the diazotization of 3-bromo-4-aminotoluene in the presence of tetrafluoroboric acid, followed by pyrolysis (a variation of the Balz-Schiemann reaction) to produce 3-bromo-4-fluorotoluene, which can then be oxidized. google.com

Modern fluorination and bromination methods offer alternative strategies. For instance, arylboronate esters can be converted to aryl fluorides under mild conditions using copper catalysis. nih.gov This allows for a tandem, one-pot process for the fluorination of arenes and aryl bromides through an in-situ generated arylboronate ester intermediate. nih.gov For bromination, reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been shown to be effective for highly regioselective bromination of heterocyclic compounds, demonstrating the potential of mild reagents to control selectivity. nih.gov

Table 1: Selected Reagents for Regioselective Halogenation

| Halogenation Type | Reagent | Typical Substrate | Key Features |

|---|---|---|---|

| Fluorination | Acetyl Hypofluorite (AcOF) | Aryl Boronic Acids/Esters | Fast reactions, good yields for electron-rich aryls. organic-chemistry.org |

| Fluorination | (tBuCN)2CuOTf / [Me3pyF]PF6 / AgF | Arylboronate Esters | Occurs under mild conditions via a proposed Cu(III) intermediate. nih.gov |

| Bromination | Bromine (Br2) / Lewis Acid (e.g., AlCl3) | Activated/Deactivated Arenes | Classic electrophilic aromatic substitution; regioselectivity depends on existing substituents. google.com |

| Bromination | Tetrabutylammonium Tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Mild reagent providing high regioselectivity. nih.gov |

Once the halogenated aromatic core is established, the amino group can be introduced. A common strategy involves the nitration of a precursor like 3-bromo-4-fluorophenylacetic acid, followed by reduction of the resulting nitro group to an amine using reagents such as tin(II) chloride or catalytic hydrogenation. orgsyn.org

Palladium-catalyzed amination (Buchwald-Hartwig amination) represents a more direct approach. For example, a precursor such as 3-bromo-4-fluoro-acetophenone can undergo palladium-catalyzed coupling with an amine source. researchgate.net This method is highly versatile and tolerates a wide range of functional groups. researchgate.net

Reductive amination is another powerful strategy, particularly for converting a keto-acid precursor into the final amino acid. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a ketone, such as (3-bromo-4-fluorophenyl)glyoxylic acid, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the amine. masterorganicchemistry.com Mild reducing agents are preferred as they selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes and ketones; effective but introduces cyanide waste. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)3 | A general, mild, and selective agent; less toxic alternative to NaBH3CN. masterorganicchemistry.comorganic-chemistry.orgnih.gov |

| Sodium Borohydride (B1222165) | NaBH4 | Can be used, but may also reduce the starting ketone; often used in a stepwise procedure after imine formation. masterorganicchemistry.comorganic-chemistry.org |

| Ammonia Borane | H3NBH3 | Used for solvent-free reductive aminations. organic-chemistry.org |

The acetic acid side chain can be incorporated at various stages of the synthesis. If starting from a substituted toluene (B28343) (e.g., 3-bromo-4-fluorotoluene), the methyl group can be oxidized to a carboxylic acid. A more common laboratory-scale method involves the hydrolysis of a corresponding phenylacetonitrile. The nitrile itself can be prepared from a benzyl (B1604629) halide via nucleophilic substitution with a cyanide salt.

A versatile method for constructing aryl acetic acids is the Suzuki coupling of an aryl boronic acid or ester with an α-bromo acetate, followed by hydrolysis of the resulting ester. nih.gov This approach allows for the late-stage introduction of the acetic acid moiety onto a pre-functionalized aromatic ring. For example, a boronic ester could be prepared from 1,3-dibromo-2-fluorobenzene, which then undergoes selective coupling to build the desired structure.

Another classic route is the Strecker amino acid synthesis, which builds the amino acid in a single convergent sequence. This involves the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with ammonia and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield Amino(3-bromo-4-fluorophenyl)acetic acid.

Stereoselective Synthesis Approaches and Chiral Resolution Techniques

As Amino(3-bromo-4-fluorophenyl)acetic acid is a chiral molecule, controlling the stereochemistry at the α-carbon is critical. This is achieved through asymmetric synthesis, which can involve either catalytic or auxiliary-controlled methods.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of α-aryl amino acid synthesis, this can be applied to key bond-forming reactions. For instance, the asymmetric hydrogenation of an enamine precursor or a dehydroamino acid derivative using a chiral transition metal catalyst (e.g., based on Rhodium or Iridium with chiral phosphine (B1218219) ligands) is a well-established industrial method.

More advanced strategies involve the development of novel catalytic systems for direct α-functionalization. Chiral aldehyde catalysis, inspired by biological systems, can be used for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov In this approach, a chiral BINOL-derived aldehyde or a pyridoxal (B1214274) mimic forms a chiral Schiff base with a glycine (B1666218) equivalent, which then undergoes a stereocontrolled reaction with an electrophile. nih.gov Asymmetric three-component coupling reactions, for example involving α-iminoesters, Grignard reagents, and an allyl source, have also been developed to generate complex α,α-disubstituted amino acids with high enantioselectivity. nih.govacs.org

The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. springerprofessional.de In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product.

Several types of auxiliaries are effective for amino acid synthesis. Evans' oxazolidinone auxiliaries can be acylated with a protected glycine derivative. springerprofessional.de The resulting enolate can then be alkylated diastereoselectively. For aryl amino acids, an arylation step would be required. Schöllkopf's bislactim ether, derived from valine and glycine, provides another powerful platform. beilstein-journals.orgbeilstein-journals.org The bislactim ether can be deprotonated and reacted with an electrophile, such as a 3-bromo-4-fluorophenyl source, to introduce the aryl group with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org

Chiral sulfinyl auxiliaries have also proven versatile in the synthesis of fluorinated amino acids. bioorganica.com.ua For example, a diastereoselective addition of a Grignard reagent to an N-sulfinylimine derived from (3-bromo-4-fluorophenyl)glyoxylic acid ester would create the C-C and C-N bonds with stereocontrol, which upon hydrolysis and removal of the sulfinyl group would yield the desired amino acid. bioorganica.com.ua

Table 3: Comparison of Chiral Auxiliaries for Amino Acid Synthesis

| Chiral Auxiliary | Derived From | Key Reaction | Advantages |

|---|---|---|---|

| Evans' Oxazolidinones | Amino Alcohols (e.g., Phenylalaninol) | Diastereoselective enolate alkylation. springerprofessional.de | High diastereoselectivity, well-studied, predictable stereochemical outcome. springerprofessional.de |

| Schöllkopf's Bislactim Ether | Dipeptides (e.g., Val-Gly) | Diastereoselective alkylation or arylation of the glycine-derived enolate. beilstein-journals.orgbeilstein-journals.org | Excellent for α-arylation, high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org |

| Chiral Sulfinyl Groups | (e.g., tert-Butanesulfinamide) | Diastereoselective addition of nucleophiles to N-sulfinylimines. bioorganica.com.ua | Effective for fluorinated compounds, auxiliary is easily cleaved under mild acidic conditions. bioorganica.com.ua |

| Pyroglutamic Acid Derivatives | Pyroglutamic Acid | Used in Pictet-Spengler type reactions and nucleophilic additions. researchgate.net | Readily available, auxiliary easily removed by mild hydrolysis. researchgate.net |

Enzymatic and Kinetic Resolutions for Enantiopure Compounds

The production of enantiomerically pure amino(3-bromo-4-fluorophenyl)acetic acid, a critical requirement for many of its applications, is often achieved through enzymatic and kinetic resolutions. These biocatalytic methods offer high selectivity and operate under mild conditions, presenting a significant advantage over traditional chemical separation techniques.

Kinetic resolution processes utilize enzymes that preferentially react with one enantiomer of the racemic amino acid derivative, allowing for the separation of the unreacted, slower-reacting enantiomer. A variety of enzymes have been demonstrated to be effective for the resolution of racemic amino acids and their derivatives, including lipases, amidases, and acylases. researchgate.netnih.gov For instance, lipoprotein lipase (B570770) from Burkholderia sp. has shown high selectivity in the hydrolysis of α-sulfinyl esters, achieving excellent enantiomeric excess (ee). nih.gov Similarly, amidases from species like Mycobacterium neoaurum and Ochrobactrum anthropi have been successfully used for the resolution of sterically demanding amino acids, yielding the corresponding (R)-acids with high enantioselectivity (E >200). researchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient strategy, as it combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer, rather than the 50% maximum of standard kinetic resolution. mdpi.com Transaminases (TAs), for example, are widely used in DKR processes for the synthesis of chiral amines and amino acids. By coupling a stereoselective transaminase with a racemization catalyst, prochiral ketones can be converted into single-enantiomer amino acids with high yields and enantiomeric purity. mbl.or.kr

The table below summarizes enzymes commonly employed in the resolution of amino acids and their potential applicability to the synthesis of enantiopure amino(3-bromo-4-fluorophenyl)acetic acid.

| Enzyme Class | Example Enzyme Source | Typical Reaction | Relevance for Target Compound |

| Lipases/Esterases | Burkholderia sp. | Enantioselective hydrolysis of esters | Resolution of an esterified precursor of amino(3-bromo-4-fluorophenyl)acetic acid. |

| Amidases | Mycobacterium neoaurum | Enantioselective hydrolysis of amides | Resolution of an amidated derivative to yield one enantiomer of the target acid. |

| Acylases | Hog Kidney Acylase I | Enantioselective hydrolysis of N-acetylated amino acids | Resolution of N-acetyl-amino(3-bromo-4-fluorophenyl)acetic acid. researchgate.net |

| Transaminases (ω-TAs) | Arthrobacter sp., Vibrio fluvialis | Asymmetric amination of a ketone precursor | Direct asymmetric synthesis of either the (R)- or (S)-enantiomer from 3-bromo-4-fluorophenylglyoxylic acid. mbl.or.kr |

Optimization of Reaction Conditions and Process Efficiency

Solvent Systems, Temperature Control, and Pressure Effects

The selection of an appropriate solvent system is crucial as it can significantly influence reaction rates, selectivity, and the solubility of reactants and intermediates. In the synthesis of precursors to the target compound, such as 3-bromo-4-fluoronitrobenzene, acetic acid has been used as a solvent. researchgate.net For other steps, solvents like dichloromethane (B109758) and various ethers may be employed. google.comgoogle.com The use of aqueous media or biphasic systems is also gaining traction, particularly in biocatalytic steps and in line with green chemistry principles. mdpi.com

Temperature is a critical parameter that directly affects the kinetics of the reaction. For instance, the bromination of 4-fluoronitrobenzene to its 3-bromo derivative has been optimized at a specific temperature of 15°C to achieve yields as high as 98.7%. researchgate.net In enzymatic reactions, temperature must be carefully controlled to maintain the enzyme's stability and activity. While many enzymatic processes are conducted at or near room temperature, some engineered enzymes exhibit stability at higher temperatures, which can increase reaction rates.

Pressure is another variable that can be manipulated to enhance reaction efficiency, although it is more commonly a factor in gas-phase reactions or when dealing with volatile reactants. In some hydrogenation or carbonylation reactions that may be part of a synthetic route, pressure can significantly influence the reaction outcome. For certain trifluoromethoxylation reactions, the autogenous pressure generated is a key consideration for scaling up the process.

Catalyst Design and Ligand Screening for Enhanced Selectivity and Yield

Catalysis, particularly asymmetric catalysis, is fundamental to the efficient synthesis of enantiomerically pure amino acids. nih.gov The design of highly effective catalysts and the screening of ligand libraries are central to achieving high yields and enantioselectivity.

Transition Metal Catalysis : Transition metal complexes, featuring metals like palladium, rhodium, or copper, are widely used. The chiral environment necessary for asymmetric induction is provided by chiral ligands bound to the metal center. For example, palladium catalysts are used in Suzuki cross-coupling reactions to build the carbon skeleton of complex molecules. mdpi.com Chiral bisoxazoline (BOX) ligands have been used with copper catalysts in asymmetric reactions to produce nitriles in high yield and enantiomeric excess. frontiersin.org The development of new catalysts often involves designing ligands that create a specific steric and electronic environment around the metal, guiding the substrate to react in a highly stereoselective manner. ims.ac.jp

Organocatalysis : In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral small organic molecules, such as proline derivatives or chiral Brønsted acids (e.g., phosphoric acids), can catalyze a wide range of asymmetric transformations. frontiersin.orgrsc.org These catalysts are often less sensitive to air and moisture and avoid the issues of heavy metal contamination in the final product. For instance, chiral quinine (B1679958) derivatives have been used to catalyze the enantioselective researchgate.netfrontiersin.org-proton shift of β,β-difluoro-α-imine amides, achieving high yields and enantioselectivities up to 95% ee. nih.gov

The process of ligand screening is essential for optimizing a catalytic reaction. A library of structurally diverse ligands is tested to identify the one that provides the best combination of reactivity and selectivity for a specific transformation.

| Catalyst Type | Example | Application in Amino Acid Synthesis | Potential for Target Compound |

| Transition Metal | Pd(dba)₂ with Trost's ligand | Asymmetric α-allylation of imino esters. nih.gov | Asymmetric synthesis of precursors to amino(3-bromo-4-fluorophenyl)acetic acid. |

| Transition Metal | InI with BOX-type ligand | Catalytic asymmetric allylation of α-imino esters. nih.gov | Enantioselective introduction of functional groups. |

| Organocatalyst | Chiral Phosphoric Acid | Enantioselective Diels-Alder and hetero-Diels-Alder reactions. ims.ac.jp | Asymmetric synthesis through reactions involving imine intermediates. |

| Organocatalyst | Quinine-Squaramide | Asymmetric synthesis of complex heterocyclic structures. frontiersin.org | Enantioselective functionalization of the phenyl ring or side chain. |

Green Chemistry Principles in Synthetic Route Design and Scale-Up Considerations

The integration of green chemistry principles into the synthesis of amino(3-bromo-4-fluorophenyl)acetic acid is essential for developing environmentally benign and economically viable manufacturing processes. sci-hub.st This involves a holistic approach to minimize waste, reduce energy consumption, and use safer chemicals. researchgate.net

Key green chemistry strategies applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. For bromination, hazardous liquid bromine can be replaced with reagents like N-bromosuccinimide or systems that generate bromine in situ, such as sodium bromate (B103136) with a strong acid or ceric ammonium (B1175870) nitrate (B79036) with potassium bromide. researchgate.netsci-hub.st

Catalysis : Utilizing catalytic reagents (both chemical and enzymatic) in small amounts instead of stoichiometric reagents reduces waste. mbl.or.kr

Energy Efficiency : Employing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure. The use of ultrasound irradiation has been shown to significantly accelerate reactions, shorten reaction times, and improve yields, often under milder conditions than conventional heating. mdpi.com

Scale-Up Considerations : When moving from laboratory-scale synthesis to industrial production, several factors must be carefully considered. The robustness of the reaction, the cost and availability of starting materials and catalysts, the safety of the process, and the ease of product isolation and purification are paramount. For example, a synthetic route that is effective on a gram scale may not be feasible for multi-kilogram production due to issues with heat transfer, mixing, or the handling of hazardous reagents. researchgate.net Processes that utilize robust, inexpensive catalysts and minimize the number of purification steps are generally preferred for large-scale synthesis. The development of continuous flow processes, as opposed to batch production, is also a key consideration for improving efficiency and safety on a larger scale.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aromatic Ring System

The chemical behavior of the phenyl ring is dictated by the interplay of the electronic effects of its three substituents: the aminoacetic acid group, the bromine atom, and the fluorine atom.

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The substituents—fluoro, bromo, and the aminoacetic acid side chain—exert competing inductive and resonance effects.

Halogens, such as bromine and fluorine, are deactivating yet ortho-, para-directing. csun.eduuobabylon.edu.iqunizin.org Their electron-withdrawing inductive effect makes the ring less nucleophilic than benzene (B151609), thus slowing the rate of substitution. libretexts.orglibretexts.org However, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. uobabylon.edu.iqlibretexts.org Fluorine, being more electronegative, has a stronger inductive effect but also a more effective resonance donation (due to better 2p-2p orbital overlap with carbon) compared to bromine (which uses a less effective 4p orbital). uobabylon.edu.iq

The aminoacetic acid group is more complex. The amino group itself is a powerful activating, ortho-, para-director. However, under the acidic conditions often required for EAS, the amino group is protonated to form an ammonium (B1175870) (-NH3+) group, which is strongly deactivating and meta-directing. The carboxylic acid moiety is also a deactivating, meta-directing group. csun.edu

Given the substitution pattern of Amino(3-bromo-4-fluorophenyl)acetic acid, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects can be summarized as follows:

Fluorine (at C4): Ortho-directing to C3 (blocked) and C5.

Bromine (at C3): Ortho-, para-directing to C2, C4 (blocked), and C6.

Aminoacetic acid (at C1): Directing effect depends on reaction conditions (activating ortho-, para- if neutral; deactivating meta- if protonated).

The cumulative effect of these substituents makes predicting the outcome complex. The fluorine and bromine atoms cooperatively direct towards positions 2, 5, and 6. The final regioselectivity will depend on the specific electrophile and reaction conditions, which modulate the electronic state of the amino group.

Nucleophilic Aromatic Substitution Mechanisms on Halogenated Positions

The electron-deficient nature of the aromatic ring, enhanced by the electron-withdrawing substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com

For SNAr to occur, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. In this molecule, both C-Br and C-F are potential reaction sites. While bromide is generally a better leaving group than fluoride (B91410) in SN2 reactions, the opposite is often true in SNAr. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. stackexchange.com The highly electronegative fluorine atom strongly stabilizes the negative charge of this intermediate through its inductive effect, often leading to a faster reaction at the C-F bond compared to the C-Br bond. stackexchange.com The presence of other electron-withdrawing groups ortho or para to the leaving group further stabilizes this intermediate. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. chemistryviews.org It is a robust method for creating biaryl structures or introducing alkyl or vinyl groups. The presence of fluorine on the ring can influence the reaction, but successful couplings of fluorinated aryl halides are well-documented. chemistryviews.orgresearchgate.net The standard catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org This transformation is highly valuable for synthesizing complex aniline (B41778) derivatives. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. organic-chemistry.orgnih.gov The choice of ligand is crucial and several "generations" of catalysts have been developed to couple a wide variety of aryl halides and amines with high efficiency. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org This method allows for the introduction of a diverse range of primary and secondary amines at the C3 position.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

Transformations of the Alpha-Amino Acid Functionality

The α-amino acid group provides another site for chemical modification, allowing for its incorporation into larger molecules like peptides or for the modulation of its properties through N-functionalization.

Peptide Bond Formation and Amide Chemistry

As an unnatural amino acid, Amino(3-bromo-4-fluorophenyl)acetic acid can be incorporated into peptide chains to create novel peptidomimetics with potentially enhanced biological activity or stability. nih.govsigmaaldrich.com The formation of a peptide bond is an amidation reaction between the carboxylic acid of one amino acid and the amine of another.

This process requires activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and racemization. The amine group of the amino acid must be temporarily protected to prevent self-polymerization. masterorganicchemistry.com

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of Amino(3-bromo-4-fluorophenyl)acetic acid is a versatile functional handle that can undergo a variety of classical transformations, including esterification, amidation, and reduction. These reactions are fundamental in medicinal chemistry for modifying the compound's physicochemical properties and for constructing more complex molecular architectures. Furthermore, the bifunctional nature of the molecule, possessing both an amino and a carboxylic acid group, allows for intramolecular cyclization reactions to form lactams.

Esterification

The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality or to modulate the compound's biological activity. The most direct method for this transformation is the Fischer-Speier esterification. This reaction typically involves heating the amino acid in an alcohol solvent (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com For Amino(3-bromo-4-fluorophenyl)acetic acid, this would proceed by protonation of the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by the alcohol. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

A similar structure, α-bromo(2-chloro)phenylacetic acid, is readily converted to its methyl ester by refluxing in methanol with concentrated sulfuric acid. google.com This suggests that Amino(3-bromo-4-fluorophenyl)acetic acid would behave similarly under these conditions to yield the corresponding ester.

Amidation

The formation of an amide bond by reacting the carboxylic acid group with a primary or secondary amine is a cornerstone of peptide synthesis and drug development. Direct amidation of an unprotected amino acid like Amino(3-bromo-4-fluorophenyl)acetic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, various coupling agents and catalysts have been developed to activate the carboxylic acid.

Modern methods often employ catalysts that facilitate the removal of water. Boron-based catalysts, such as arylboronic acids and borate (B1201080) esters, have proven effective for the direct amidation of unprotected amino acids. ucl.ac.uknih.gov For instance, catalysts like B(OCH₂CF₃)₃ or various phenylboronic acids can be used under dehydrative conditions (e.g., Dean-Stark apparatus) to promote the reaction. nih.govresearchgate.net Group (IV) metal compounds, particularly titanium catalysts like TiCl₄ and TiF₄, also serve as efficient promoters for direct amidation in refluxing solvents like toluene (B28343). rsc.orgresearchgate.net These Lewis acidic catalysts activate the carboxylic acid towards nucleophilic attack by the amine. researchgate.net

Below is a table summarizing typical catalytic systems used for the direct amidation of amino acids, which are applicable to Amino(3-bromo-4-fluorophenyl)acetic acid.

| Catalyst System | Typical Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Arylboronic Acids (e.g., 3,4,5-trifluorophenylboronic acid) | Toluene, Xylene | Reflux with water removal (Dean-Stark) | researchgate.net |

| Borate Ester (B(OCH₂CF₃)₃) | tert-Amyl methyl ether (TAME) | Reflux with water removal (Dean-Stark) | nih.gov |

| Titanium Tetrafluoride (TiF₄) | Toluene | Reflux, 12-24 h | rsc.orgresearchgate.net |

| Titanium Tetraisopropoxide (Ti(OⁱPr)₄) | CPME | Reflux with water removal (Dean-Stark) | nih.gov |

Reduction Pathways

The reduction of the carboxylic acid group to a primary alcohol yields the corresponding amino alcohol, 2-amino-2-(3-bromo-4-fluorophenyl)ethanol. This transformation is valuable as amino alcohols are important chiral building blocks in organic synthesis. Direct reduction of a carboxylic acid in the presence of an unprotected amine is difficult. Therefore, the amino group is typically protected, for example, with a carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) group, prior to reduction.

One common method involves the formation of a reactive mixed anhydride (B1165640) intermediate. The N-protected amino acid is treated with a chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). benthamopen.com The resulting mixed anhydride is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to furnish the N-protected amino alcohol in good yield and with high optical purity. benthamopen.comcore.ac.uk

More recently, titanium-catalyzed reductions have been developed. A system employing catalytic titanium tetrachloride (TiCl₄) with ammonia-borane (NH₃·BH₃) has been shown to reduce N-protected amino acids to their corresponding alcohols efficiently at room temperature. organic-chemistry.org This method is noted for its safety profile and tolerance of various functional groups. organic-chemistry.org

The presence of both an amino group and a carboxylic acid group on the same carbon atom makes Amino(3-bromo-4-fluorophenyl)acetic acid a precursor for four-membered ring lactams, also known as azetidin-2-ones. These β-lactam structures are core components of numerous important antibiotics.

A prominent pathway to β-lactams is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgnih.gov While Amino(3-bromo-4-fluorophenyl)acetic acid itself is not a direct substrate, its derivatives are used to construct the β-lactam ring. In a reported synthesis, a derivative of the target compound was used to prepare a complex monocyclic β-lactam. nih.govresearchgate.net The synthesis starts with the formation of an imine (Schiff base) from 3-bromo-4-fluorobenzaldehyde (B1265969). The amino acid component is first converted into an acid chloride, which then generates a ketene in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N). The in situ generated ketene then reacts with the imine to form the β-lactam ring. nih.govresearchgate.net

This approach was successfully used to synthesize 2-(2-(3-bromo-4-fluorophenyl)-4-oxoazetidin-3-yl)isoindoline-1,3-dione, demonstrating the utility of the 3-bromo-4-fluorophenyl scaffold in constructing these medicinally important heterocyclic systems. researchgate.net The reaction proceeds with specific stereochemical outcomes, often influenced by the substituents on both the ketene and the imine. organic-chemistry.org

Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The pathways for the key transformations of the carboxylic acid group of Amino(3-bromo-4-fluorophenyl)acetic acid are well-established in organic chemistry.

Mechanism of Boron-Catalyzed Amidation

The mechanism of direct amidation catalyzed by boronic acids has been the subject of detailed investigation. The consensus mechanism involves the initial formation of an acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst, with the elimination of water. researchgate.netrsc.org This intermediate is essentially a mixed anhydride, which activates the carbonyl group. The amine then performs a nucleophilic attack on this activated carbonyl. The subsequent cleavage of the C-O bond of the resulting tetracoordinate intermediate is considered the rate-determining step. rsc.org While a monomeric acyloxyboron species was initially proposed, recent studies suggest that dimeric B-O-B structures might be involved, which could more effectively activate the carboxylic acid while delivering the amine nucleophile. rsc.orgnih.gov

Mechanism of Staudinger β-Lactam Synthesis

The Staudinger ketene-imine cycloaddition is a non-concerted [2+2] reaction. The mechanism proceeds in two distinct steps: wikipedia.orgorganic-chemistry.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen atom on the electrophilic carbonyl carbon of the ketene. This step forms a zwitterionic enolate intermediate. rsc.org

Ring Closure: The zwitterionic intermediate then undergoes a conrotatory 4π-electrocyclic ring closure. The enolate oxygen attacks the iminium carbon to form the four-membered β-lactam ring. organic-chemistry.orgnih.gov

The stereochemistry of the final β-lactam (cis vs. trans) is determined during this ring-closing step. The outcome depends on the competition between direct ring closure of the initial zwitterion and its potential isomerization to a different conformation before cyclization. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, often favoring the formation of the cis-β-lactam. organic-chemistry.org

The requested analysis, including crystal packing, intermolecular interactions, conformational dynamics from X-ray crystallography, and multi-dimensional, dynamic, and Fluorine-19 NMR data, is highly specific and can only be derived from dedicated research studies on this particular molecule.

While general principles of these analytical techniques and data for related compounds—such as other substituted phenylacetic acids or molecules containing a 3-bromo-4-fluorophenyl group—are available, this information cannot be substituted to generate a scientifically accurate and detailed article about Amino(3-bromo-4-fluorophenyl)acetic acid itself. Doing so would involve speculation and extrapolation, which would not meet the required standards of scientific accuracy.

Therefore, it is not possible to generate the article with the specified detailed research findings and data tables as the necessary source data is not present in the accessible scientific literature.

Despite a comprehensive search for scientific literature and spectroscopic data concerning Amino(3-bromo-4-fluorophenyl)acetic acid (CAS No. 299164-16-2), no specific experimental data for High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (Infrared and Raman), or Electronic Spectroscopy (UV-Vis) is publicly available.

Chemical databases confirm the identity of the compound with a molecular formula of C₈H₇BrFNO₂ and a molecular weight of 248.05 g/mol . However, detailed research findings and advanced spectroscopic characterization as required by the outlined article structure could not be located in published papers, patents, or academic theses.

Therefore, it is not possible to provide an article with the requested detailed analysis and data tables for the following sections:

Structural Elucidation and Advanced Spectroscopic Characterization

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Without access to primary research data, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on detailed research findings.

Derivatization Strategies and Analogue Synthesis

Synthesis of Alpha-Amino Acid Derivatives

The amino and carboxylic acid groups are key functional handles for creating derivatives, including N-substituted analogues, esters, amides, and peptide conjugates.

The primary amino group can be functionalized through various reactions to yield N-substituted analogues. Standard procedures such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a range of alkyl groups. researchgate.net Acylation with acid chlorides or anhydrides can be used to install acyl moieties.

Furthermore, the amino acid can be incorporated into peptide chains to form peptide conjugates. This is typically achieved through solid-phase or solution-phase peptide synthesis. google.com In these methods, the amino group of Amino(3-bromo-4-fluorophenyl)acetic acid is protected, commonly with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is activated. peptide.comuci.edu The activated acid is then coupled with the free amino group of another amino acid or a growing peptide chain. uci.edugoogle.com The process involves cycles of deprotection and coupling to build the desired peptide sequence. uci.edu

Table 1: Examples of N-Substitution and Peptide Coupling Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde/Ketone, Sodium Triacetoxyborohydride, Dichloromethane (B109758) | N-Alkyl Analogue |

| Acylation | Acid Chloride/Anhydride (B1165640), Base (e.g., Triethylamine), Dichloromethane | N-Acyl Analogue |

| Peptide Coupling (Fmoc Chemistry) | 1. Fmoc protection; 2. Activation (e.g., HCTU, HATU); 3. Coupling with amine; 4. Fmoc deprotection (Piperidine in DMF) | Peptide Conjugate |

The carboxylic acid functional group is readily converted into ester and amide derivatives. Esterification can be accomplished through methods like the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst.

Amide synthesis involves the activation of the carboxylic acid, often using the same coupling agents employed in peptide synthesis (e.g., HCTU, HATU), followed by reaction with a primary or secondary amine. ebi.ac.uk The conversion of amides to esters is a strategy that has been shown to potentially increase cell permeability of molecules by reducing the hydrogen bond donor count. nih.gov

Table 2: Synthesis of Carboxylic Acid Derivatives

| Derivative Type | General Reaction | Typical Reagents |

|---|---|---|

| Ester | Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) |

| Amide | Amidation | Amine (R-NH₂), Coupling Agent (e.g., HCTU, DCC), Base (e.g., DIPEA) |

Modifications of the Phenyl Ring

The 3-bromo-4-fluorophenyl ring provides opportunities for further substitution or for use as a handle in cross-coupling reactions to create more complex structures.

The introduction of additional substituents onto the phenyl ring via electrophilic aromatic substitution is influenced by the directing effects of the existing fluorine and bromine atoms. Both are ortho-, para-directing groups. However, they are also deactivating, making further substitution challenging. Synthetic strategies might explore halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under specific conditions to potentially introduce another halogen atom. gla.ac.uk

The bromine atom on the phenyl ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. nih.govnih.gov These reactions are powerful tools for forming carbon-carbon bonds and synthesizing biaryl or heterobiaryl analogues.

In a typical Suzuki-Miyaura reaction, the bromo-substituted compound is reacted with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. gla.ac.uknih.gov This methodology allows for the introduction of a wide variety of aromatic and heteroaromatic rings at the 3-position of the phenylacetic acid core. researcher.life Similarly, Stille coupling utilizes organostannane reagents with a palladium catalyst. nih.gov

Table 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

| Component | Example |

|---|---|

| Aryl Halide | Amino(3-bromo-4-fluorophenyl)acetic acid derivative |

| Coupling Partner | Phenylboronic acid, Pyridineboronic acid, Thiopheneboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OH)₂ |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene (B28343), DMF/Water |

Isosteric Replacements and Bioisosteric Design

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties while retaining its essential biological activity. acs.org For Amino(3-bromo-4-fluorophenyl)acetic acid, various parts of the molecule can be considered for such replacements.

Phenyl Ring: The phenyl ring itself can be replaced by other cyclic systems. Nonclassical bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have been used as effective phenyl mimics to improve properties such as solubility and metabolic stability. acs.org Heteroaromatic rings like pyridine, thiophene, or pyrazole (B372694) could also be considered.

Halogen Substituents: The bromine and fluorine atoms can be replaced with other groups to probe steric and electronic requirements for biological activity. For instance, bromine could be replaced by chlorine, a trifluoromethyl group (CF₃), or a cyano group (CN). Fluorine could be substituted with other small, electronegative groups.

Table 4: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Bicyclo[1.1.1]pentane, Cubane, Pyridine, Thiophene | Improve solubility, metabolic stability; alter geometry |

| Bromine (Br) | Chlorine (Cl), Trifluoromethyl (CF₃), Cyano (CN), Methyl (CH₃) | Modify size, lipophilicity, and electronic properties |

| Fluorine (F) | Hydrogen (H), Hydroxyl (OH), Methoxy (OCH₃) | Alter hydrogen bonding potential and electronics |

Library Synthesis of Structurally Related Compounds for Structure-Reactivity Relationship Studies

The systematic exploration of the chemical space around a lead compound is a cornerstone of modern medicinal chemistry and materials science. For Amino(3-bromo-4-fluorophenyl)acetic acid, the generation of a compound library with focused structural modifications is essential for elucidating structure-reactivity relationships (SRR). Such studies aim to understand how specific changes in the molecular architecture influence the chemical reactivity and, by extension, the biological activity or material properties of the compound. The synthesis of a diverse yet rationally designed library of analogues allows for the systematic probing of electronic, steric, and lipophilic effects.

The core structure of Amino(3-bromo-4-fluorophenyl)acetic acid offers several points for diversification, primarily at the amino group, the carboxylic acid moiety, and the aromatic ring. High-throughput parallel synthesis techniques are often employed to efficiently generate a large number of derivatives. These methods typically involve the use of solid-phase or solution-phase combinatorial chemistry, allowing for the rapid assembly of a library of related compounds from a common intermediate.

For instance, derivatization of the amino group could involve acylation with a variety of carboxylic acids to introduce different alkyl and aryl groups. This would allow for an investigation into how the size and electronic nature of the substituent on the nitrogen atom affect the compound's properties. Similarly, the carboxylic acid could be converted into a range of esters or amides to assess the importance of this functional group for reactivity.

The resulting library of compounds would then be subjected to a battery of assays to evaluate their reactivity. The data obtained from these assays can be used to construct quantitative structure-reactivity relationship (QSRR) models. These models can help to identify the key molecular descriptors that are correlated with the observed reactivity, providing a predictive tool for the design of new analogues with enhanced or optimized properties.

The following interactive data tables illustrate a hypothetical set of analogues of Amino(3-bromo-4-fluorophenyl)acetic acid that could be synthesized for SRR studies. The tables showcase potential modifications at the amino and carboxylic acid groups, along with hypothetical reactivity data.

Table 1: Derivatization of the Amino Group

| Compound ID | R Group (at Amino) | Molecular Formula | Hypothetical Reactivity Index |

| 1 | H | C₈H₇BrFNO₂ | 1.00 |

| 2 | Acetyl | C₁₀H₉BrFNO₃ | 0.85 |

| 3 | Benzoyl | C₁₅H₁₁BrFNO₃ | 0.78 |

| 4 | Methyl | C₉H₉BrFNO₂ | 1.12 |

| 5 | Ethyl | C₁₀H₁₁BrFNO₂ | 1.18 |

Table 2: Derivatization of the Carboxylic Acid Group

| Compound ID | R' Group (at Carboxyl) | Molecular Formula | Hypothetical Reactivity Index |

| 6 | Methyl Ester | C₉H₉BrFNO₂ | 0.95 |

| 7 | Ethyl Ester | C₁₀H₁₁BrFNO₂ | 0.92 |

| 8 | Amide | C₈H₈BrFN₂O | 1.05 |

| 9 | N-Methylamide | C₉H₁₀BrFN₂O | 1.08 |

| 10 | N-Phenylamide | C₁₄H₁₂BrFN₂O | 1.02 |

These tables serve as a conceptual framework for the types of structural modifications and the corresponding data that would be generated in a typical library synthesis for SRR studies. The analysis of such data would be instrumental in guiding further derivatization efforts to fine-tune the properties of Amino(3-bromo-4-fluorophenyl)acetic acid for specific applications. The introduction of various functional groups can influence the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, all of which can have a profound impact on its reactivity. bohrium.comnih.gov For example, the addition of electron-withdrawing groups to the phenyl ring could enhance the acidity of the carboxylic acid, while bulky substituents on the amino group could sterically hinder its reactivity. Through the systematic synthesis and evaluation of a diverse library of analogues, a detailed understanding of these structure-reactivity relationships can be achieved.

Advanced Analytical Method Development and Chiral Separation

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of non-volatile compounds like amino acids. fbise.edu.pk For Amino(3-bromo-4-fluorophenyl)acetic acid, both chiral and reversed-phase HPLC methods are essential for quality control and research.

The biological and pharmacological activities of chiral molecules are often enantiomer-specific. Therefore, accurately determining the enantiomeric purity of Amino(3-bromo-4-fluorophenyl)acetic acid is critical. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and reliable method for separating enantiomers. tsijournals.com

The separation of amino acid enantiomers can be challenging due to their zwitterionic nature. sigmaaldrich.com However, direct analysis on specific CSPs is possible and preferred over derivatization, which adds complexity to sample preparation. sigmaaldrich.com Pirkle-type or polysaccharide-based CSPs are often effective. For structurally related compounds like β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-O1 column, which is a "hybrid" pi-electron acceptor-donor CSP, has proven effective for enantiomeric separation. tsijournals.com The mobile phase composition, typically a mixture of a non-polar solvent (like n-hexane), an alcohol (like ethanol), and acidic/basic modifiers (like trifluoroacetic acid and isopropylamine), is optimized to achieve sufficient resolution between the enantiomers. tsijournals.com The presence of a basic modifier can be crucial for enhancing chromatographic efficiency and resolution. tsijournals.com

Table 1: Illustrative Chiral HPLC Method Parameters for Amino Acid Enantiomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., (R,R) Whelk-O1, Astec CHIROBIOTIC T) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid:Isopropylamine (e.g., 95:5:0.1:0.025 v/v) | The solvent system that carries the analyte through the column; composition is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects analysis time and resolution. |

| Column Temp. | 25°C | Temperature can influence interaction kinetics and thus separation. |

| Detection | UV at 254 nm | Detects the compound as it elutes from the column based on its UV absorbance. |

| Resolution | > 2.0 | A quantitative measure of the degree of separation between the two enantiomer peaks. |

A validated reversed-phase HPLC (RP-HPLC) method is required for assessing the chemical purity and for the quantitative determination of Amino(3-bromo-4-fluorophenyl)acetic acid. Method validation ensures that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. science.gov The validation process involves evaluating several key parameters as outlined by regulatory guidelines. nih.govresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated using a photodiode array (PDA) detector to check for peak purity. tsijournals.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of ≥ 0.999 is typically desired. mdpi.com

Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies at different concentration levels. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. tsijournals.com

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference at the retention time of the main peak. |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC and GC-MS are powerful techniques for separating and identifying volatile and thermally stable compounds. Amino acids, including Amino(3-bromo-4-fluorophenyl)acetic acid, are inherently non-volatile due to their polar, zwitterionic nature. sigmaaldrich.com Therefore, a crucial derivatization step is required to convert the amino acid into a volatile derivative prior to GC analysis. sigmaaldrich.com

The derivatization process typically involves replacing the active hydrogens on the amino (-NH2) and carboxyl (-COOH) groups with nonpolar moieties. sigmaaldrich.com Silylation is a common technique, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more stable and less moisture-sensitive tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach is derivatization with chloroformates, such as propyl chloroformate, which reacts with both amino and carboxyl groups. springernature.com

Once derivatized, the compound can be analyzed by GC-MS. The GC separates the derivative from other components, and the mass spectrometer provides mass spectral data that aids in structural confirmation and identification. The fragmentation pattern of the derivative in the mass spectrometer is often characteristic, allowing for unambiguous identification. sigmaaldrich.com

Table 3: General Protocol for GC-MS Analysis of Amino Acids

| Step | Description | Example |

|---|---|---|

| 1. Derivatization | Convert the non-volatile amino acid into a volatile derivative. | Reaction with MTBSTFA in a suitable solvent (e.g., dimethylformamide) at elevated temperature. science.gov |

| 2. GC Separation | Inject the derivatized sample into the GC for separation. | Capillary column (e.g., SLB-5ms), temperature-programmed oven. |

| 3. MS Detection | The separated components enter the mass spectrometer for ionization and detection. | Electron Impact (EI) ionization, scanning for characteristic fragments (e.g., M-15, M-57 for TBDMS derivatives). sigmaaldrich.com |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. colby.edu Its high efficiency, short analysis times, and minimal sample consumption make it a valuable alternative or complementary technique to HPLC. colby.edu

For the analysis of Amino(3-bromo-4-fluorophenyl)acetic acid, Capillary Zone Electrophoresis (CZE) is the most fundamental mode. In CZE, the separation is based on differences in the charge-to-size ratio of the analytes. aun.edu.eg The separation can be finely tuned by adjusting the pH, concentration, and composition of the background electrolyte (BGE). The pH of the BGE is particularly important as it determines the net charge of the zwitterionic amino acid and the magnitude of the electroosmotic flow (EOF).

To enhance separation and selectivity, additives can be included in the BGE, leading to techniques like Micellar Electrokinetic Chromatography (MEKC), where surfactants are added to form micelles that act as a pseudo-stationary phase. For chiral separations, chiral selectors can be added to the BGE.

Derivatization Techniques for Enhanced Detection in Analytical Methods

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. actascientific.com For Amino(3-bromo-4-fluorophenyl)acetic acid, derivatization can be employed for several purposes:

To Increase Volatility for GC: As discussed, reagents like MTBSTFA or chloroformates are used to make the amino acid suitable for GC analysis. sigmaaldrich.comd-nb.info

To Enhance UV or Fluorescence Detection for HPLC and CE: While the phenyl group in Amino(3-bromo-4-fluorophenyl)acetic acid provides a UV chromophore, derivatization can significantly improve detection sensitivity, which is crucial for trace-level analysis. fbise.edu.pk

Pre-column derivatization is performed before the sample is injected. Common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindoles, and 9-fluorenylmethyl-chloroformate (FMOC), which also yields highly fluorescent derivatives. nih.govactascientific.com The Waters AccQ•Tag method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to produce stable, fluorescent derivatives. waters.com

Post-column derivatization involves reacting the analyte with a reagent after separation on the column but before detection. actascientific.com

To Enable Detection by Fluorescence in CE: For highly sensitive analysis using CE with Laser-Induced Fluorescence (LIF) detection, the amino acid must be labeled with a fluorescent tag. Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or carboxyfluorescein succinimidyl ester (CFSE) can be used to create highly fluorescent derivatives detectable at very low concentrations. nih.govnih.gov

Table 4: Summary of Derivatization Reagents and Their Applications

| Reagent | Technique | Purpose |

|---|---|---|

| MTBSTFA | GC-MS | Increases volatility by forming TBDMS derivatives. sigmaaldrich.com |

| Propyl Chloroformate | GC-MS | Increases volatility. springernature.com |

| o-Phthalaldehyde (OPA) | HPLC, CE | Adds a fluorescent tag for enhanced detection of primary amines. nih.gov |

| FMOC | HPLC | Adds a fluorescent tag for detection of primary and secondary amines. actascientific.com |

| AccQ•Tag (AQC) | HPLC | Adds a stable fluorescent tag for sensitive amino acid analysis. waters.com |

| NDA, CFSE | CE-LIF | Adds a highly fluorescent tag for ultra-sensitive detection. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for Amino(3-bromo-4-fluorophenyl)acetic acid, and what key intermediates are involved?

- Methodology :

- Step 1 : Utilize diethyl malonate (DEMO) as a scaffold for introducing substituents. DEMO reacts with electron-deficient amides (e.g., trifluoroacetamide) via nucleophilic addition to form N,O-acetals .

- Step 2 : Generate N-acylimine intermediates by eliminating acetic acid under mild basic conditions (e.g., triethylamine in chloroform-d). Confirm intermediates via and NMR .

- Step 3 : Perform a second nucleophilic addition with heterocycles (e.g., pyrroles) in toluene at 50°C to yield α,α-disubstituted malonates. Optimize stoichiometry (1.2 equiv. nucleophile) and solvent (toluene preferred) .

- Step 4 : Hydrolyze and decarboxylate the malonate to obtain the target amino acid derivative. Monitor reaction progress using TLC and LC-MS .

Q. How can researchers characterize the purity and structure of Amino(3-bromo-4-fluorophenyl)acetic acid?

- Methodology :

- Melting Point Analysis : Compare observed melting points (e.g., 99–102°C for 3-bromophenylacetic acid derivatives) with literature values to assess purity .

- Spectral Techniques : Use / NMR to confirm substituent positions and detect tautomerism (e.g., pyrrole elimination in intermediates) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry. For example, monoclinic crystal systems (space group ) with lattice parameters , , , and are typical for bromo-fluorophenyl derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., 215.04 g/mol for 3-bromophenylacetic acid) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for electron-deficient amides in the synthesis of this compound?

- Methodology :

- Solvent Selection : Toluene enhances reaction efficiency compared to polar solvents (e.g., DMF), reducing side reactions .

- Temperature Control : Elevate temperatures to 50°C to accelerate nucleophilic addition while minimizing decomposition .

- Stoichiometry : Use 1.2 equivalents of the second nucleophile (e.g., pyrrole) to drive the reaction to completion .

- Acid Sensitivity : Avoid prolonged exposure to silica gel during purification, as acidic conditions can hydrolyze intermediates (e.g., 50% decomposition observed in column chromatography) .

Q. How should researchers address discrepancies in spectral data during structural validation?

- Methodology :

- Cross-Validation : Compare NMR shifts with NIST Chemistry WebBook data for bromo-fluorophenyl derivatives (e.g., 4-bromophenylacetic acid: 7.3–7.5 ppm for aromatic protons) .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed DEMO or amide residues) and adjust purification protocols .

- Tautomerism Analysis : Employ variable-temperature NMR to resolve dynamic equilibria (e.g., prototropy in pyrrole intermediates) .

Q. What strategies are effective for controlling stereochemistry in the synthesis of chiral analogs?

- Methodology :

- Chiral Catalysts : Use enantioselective catalysts (e.g., L-proline derivatives) during nucleophilic additions to induce asymmetry .

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

- Crystallographic Validation : Confirm absolute configuration using single-crystal X-ray diffraction (e.g., -configuration in D-4-fluorophenylglycine derivatives) .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?

- Methodology :

- High-Resolution LC-MS : Detect low-abundance byproducts (e.g., demethylated or debrominated species) with ppm-level sensitivity .

- Isotopic Labeling : Use -labeled acetic acid derivatives to track degradation pathways during stability studies .

- Database Cross-Referencing : Cross-check retention times and mass spectra against standards in PubChem or NIST databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.